molecular formula C20H27N5OS B2599792 2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-31-9

2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2599792
CAS No.: 898366-31-9
M. Wt: 385.53
InChI Key: QTTWRAINKSGMFW-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole ring adjacent to a 1,2,4-triazole moiety. Its structure includes a 2-ethyl group at position 2, a hydroxyl group at position 6, and a bulky substituent at position 5 comprising a 4-ethylpiperazinyl group and an m-tolyl (3-methylphenyl) moiety.

Properties

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5OS/c1-4-16-21-20-25(22-16)19(26)18(27-20)17(15-8-6-7-14(3)13-15)24-11-9-23(5-2)10-12-24/h6-8,13,17,26H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTWRAINKSGMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving thiosemicarbazide derivatives and α-haloketones under acidic or basic conditions.

    Alkylation: The core structure is then alkylated with 2-ethyl groups using alkyl halides in the presence of a base such as potassium carbonate.

    Attachment of Piperazine and m-Tolyl Groups: This step involves nucleophilic substitution reactions where the piperazine and m-tolyl groups are introduced using appropriate halides or tosylates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogous derivatives:

Compound Name Substituents at Position 5 Molecular Formula Melting Point (°C) Key Physicochemical Notes
Target Compound: 2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo… 4-Ethylpiperazinyl + m-tolyl C₂₄H₃₃N₅OS Not reported High lipophilicity (m-tolyl) + solubility (piperazine)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl C₁₀H₇FN₄S >250 High anticonvulsant activity (MES model)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl C₁₃H₁₄N₄OS 229 Dual anticonvulsant activity (MES and PTZ)
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo… 2-Fluorophenyl + 3-methylpiperidinyl C₁₉H₂₃FN₄OS Not reported Moderate molecular mass (374.48 g/mol)
(E/Z)-5-((Cyclopropylamino)methylene)thiazolo… (5c) Cyclopropylamino C₉H₁₀N₄OS 199–201 Lower lipophilicity (small substituent)

Key Observations :

  • The target compound’s 4-ethylpiperazinyl group distinguishes it from simpler derivatives (e.g., fluorophenyl or propoxyphenyl in 3c and 5b), likely enhancing solubility and enabling interactions with biological targets via hydrogen bonding .
  • The m-tolyl group increases steric bulk compared to smaller substituents (e.g., cyclopropylamino in 5c), which may improve receptor binding specificity but reduce synthetic yields due to steric hindrance .
  • Fluorinated analogs (e.g., 3c and the compound in ) exhibit higher melting points (>250°C), suggesting enhanced crystalline stability compared to non-fluorinated derivatives .

Biological Activity

The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

This compound features a complex structure characterized by a thiazole ring fused with a triazole moiety. The presence of the 4-ethylpiperazinyl and m-tolyl groups contributes to its pharmacokinetic profile.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄OS
Molecular Weight306.39 g/mol
CAS NumberNot yet assigned
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have indicated that compounds with similar thiazole and triazole structures exhibit significant antimicrobial activity. For example, derivatives have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.

Anticancer Properties

Thiazole derivatives are known for their anticancer potential. Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction. In vitro studies have demonstrated that compounds within this class can downregulate anti-apoptotic proteins and activate caspases, leading to programmed cell death .

Antihypertensive Effects

The compound may also exhibit antihypertensive properties by acting as an antagonist to specific receptors involved in blood pressure regulation. Studies on related compounds suggest that they can modulate vascular smooth muscle contraction, thus lowering blood pressure .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It may act on various receptors such as histamine H1 and H3 receptors, which are implicated in inflammatory responses.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), leading to reduced inflammatory mediators.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation .

Case Study 1: Antimicrobial Efficacy

In a study involving the synthesis of thiazole derivatives, it was found that the target compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of thiazole derivatives revealed that treatment with the compound led to a significant reduction in the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 50 µM over 48 hours.

Q & A

Basic: What are the optimal synthetic routes for 2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

Methodological Answer:
Synthesis can be optimized using heterocyclic coupling strategies. For example, catalytic conditions involving PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour yield efficient heterocycle formation . Post-reaction purification via thin-layer chromatography (TLC) monitoring, ice-water quenching, and recrystallization in aqueous acetic acid improves purity. Adjusting stoichiometric ratios of precursors (e.g., chlorobenzyloxy-phenyl-ethyl-thio intermediates) and optimizing reaction time are critical to minimizing byproducts .

Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • ¹H NMR : Identifies proton environments, such as ethylpiperazine methyl groups (δ 1.2–1.4 ppm) and aromatic protons from the m-tolyl moiety (δ 7.1–7.3 ppm) .
  • IR Spectroscopy : Confirms functional groups like hydroxyl (broad peak ~3200–3500 cm⁻¹) and thiazole C=N stretches (~1600 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can molecular docking predict the biological activity of this compound?

Methodological Answer:
Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6). Focus on binding affinity (ΔG values) and key interactions (hydrogen bonds with catalytic residues like His310 or hydrophobic contacts with heme cofactors) . Validate predictions with in vitro enzyme inhibition assays.

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • In Vivo Validation : Use standardized models (e.g., acetic acid-induced writhing for antinociceptive activity) to compare dose-response curves .
  • Structural-Activity Relationship (SAR) Analysis : Test derivatives with varied substituents (e.g., replacing m-tolyl with p-fluorophenyl) to isolate pharmacophore contributions .
  • Statistical Reprodubility : Ensure n ≥ 6 per group and apply ANOVA with post-hoc tests to assess significance .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct Formation : Use TLC (ethyl acetate/hexane, 3:7) to monitor reaction progress and optimize column chromatography (silica gel, gradient elution) .
  • Solubility Issues : Recrystallize in polar/non-polar solvent mixtures (e.g., DMF/ethanol 1:1) to enhance crystal lattice formation .

Advanced: What in vivo models are suitable for evaluating antinociceptive activity?

Methodological Answer:

  • Acetic Acid-Induced Writhing : Administer 10 mL/kg of 0.6% acetic acid intraperitoneally; count abdominal contractions over 20 minutes. Pretreat with the compound (25–100 mg/kg) and compare to NSAID controls (e.g., indomethacin) .
  • Formalin Test : Inject 20 μL of 2.5% formalin into rodent paw; quantify licking/biting behavior in Phase I (0–5 min, neurogenic pain) and Phase II (15–30 min, inflammatory pain) .

Advanced: How to determine the pKa of this compound experimentally?

Methodological Answer:
Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) using 0.05 M tetrabutylammonium hydroxide (TBAH). Plot mV vs. titrant volume to identify the half-neutralization potential (HNP). Calculate pKa using the Henderson-Hasselbalch equation .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thiazole ring.
  • Moisture Control : Use desiccants (silica gel) and vacuum-sealed containers to avoid hydrolysis of the triazol-6-ol group .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted piperazine (e.g., 4-methylpiperazine) or thiazolo-triazole ring variations (e.g., replacing ethyl with propyl) .
  • Bioisosteric Replacement : Substitute m-tolyl with bioisosteres like 3-pyridyl or 3-thienyl to enhance solubility or target affinity .

Basic: What analytical methods validate compound identity and purity?

Methodological Answer:

  • HPLC : Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in water/acetonitrile (70:30) at 1 mL/min; retention time ~8.2 min .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

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